Methyl 4-bromo-3-methoxythiophene-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 4-bromo-3-methoxythiophene-2-carboxylate involves halogenation and alkylation reactions. A notable method for synthesizing related thiophene derivatives includes the reaction of methyl 3-hydroxythiophene-2-carboxylate with halogenating agents to yield halogenated thiophene carboxylates, which can then undergo further alkylation to introduce methoxy groups (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The molecular structure of methyl 4-bromo-3-methoxythiophene-2-carboxylate is characterized by its thiophene core, substituted with a methoxy group and a bromo group, which significantly influence its electronic and steric properties. Crystallographic studies of similar thiophene derivatives reveal diverse intermolecular interactions, including hydrogen bonding and π-π interactions, which can affect the compound's reactivity and physical properties (Tao et al., 2020).
Chemical Reactions and Properties
Methyl 4-bromo-3-methoxythiophene-2-carboxylate participates in various chemical reactions, including nucleophilic substitution reactions, due to the presence of the bromo group, and electrophilic aromatic substitutions facilitated by the methoxy group. Its reactivity can be exploited to synthesize a wide range of derivatives for different applications.
Physical Properties Analysis
The physical properties of methyl 4-bromo-3-methoxythiophene-2-carboxylate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the bromo and methoxy groups affects its polarity and hence its solubility in organic solvents.
Chemical Properties Analysis
The chemical properties of methyl 4-bromo-3-methoxythiophene-2-carboxylate include its reactivity towards nucleophiles and electrophiles, its potential for further functionalization, and its stability under various conditions. Studies on similar compounds highlight the importance of substituents on the thiophene ring in determining its chemical behavior and reactivity (Pevzner, 2003).
Scientific Research Applications
Synthesis of Alkyl 2-Bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates : This compound is used for synthesizing alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates (Pevzner, 2003).
Generation of Methylene Analogs of Cyclobutenedione : It's instrumental in generating methylene analogs of cyclobutenedione (Toda & Takehira, 1972).
Study of Urinary Metabolites of Bromobenzene : Used to study the urinary metabolites of bromobenzene in various animals (Lertratanangkoon, 1993).
Synthesis of Methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates : Employed in the synthesis of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates (Cao et al., 2002).
Synthesis of 1-Hydroxyindole-2-Carboxylic Acid Derivatives : Useful in the synthesis of various 1-hydroxyindole-2-carboxylic acid derivatives (Acheson et al., 1968).
Synthesis of 4,4′-Dimethoxy-3,3′-Bithiophene : It plays a role in the synthesis of 4,4′-dimethoxy-3,3′-bithiophene (Zuo et al., 2015).
Potential Anticancer Activity : Acts as a potent tyrosine phosphatase 1B inhibitor with potential anticancer activity (Gulipalli et al., 2017).
Chemical Reactions to Produce Various Isomeric Bromo-iodothiophenes : Useful in chemical reactions to produce various isomeric bromo-iodothiophenes, diiodo-bromothiophenes, and triiodo compounds (Gronowitz et al., 1980).
Preparation of 3-(2-, 3-, and 4-Pyridyl)-2-Methoxythiophenes : Employed in the preparation of these specific pyridyl-methoxythiophenes (Zhang et al., 1995).
Antinociceptive Activity : Demonstrated antinociceptive activity in certain studies (Kirillov et al., 2015).
Autopolymerization for New Polymer Materials : Utilized in autopolymerization processes to design new polymer materials (Nishimura et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 4-bromo-3-methoxythiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-10-5-4(8)3-12-6(5)7(9)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUKODCGPDBXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371630 | |
Record name | methyl 4-bromo-3-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-methoxythiophene-2-carboxylate | |
CAS RN |
110545-67-0 | |
Record name | methyl 4-bromo-3-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-3-methoxythiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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